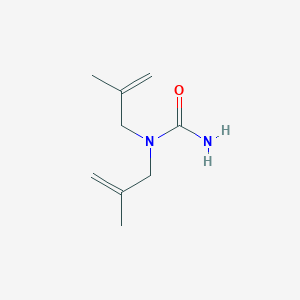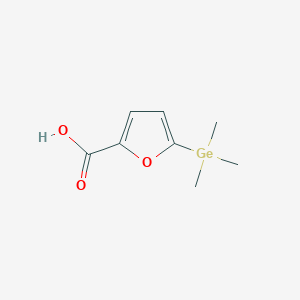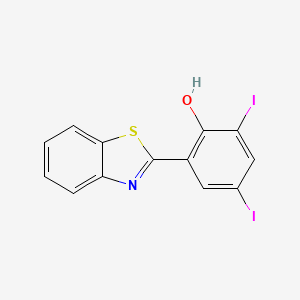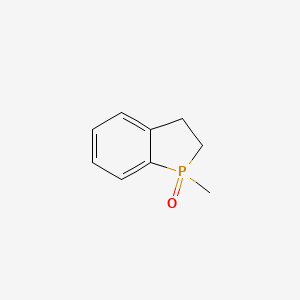
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one is a heterocyclic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a phosphorus atom within its indole-like structure, which imparts unique chemical properties and reactivity
Méthodes De Préparation
The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of phosphindoles . This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Analyse Des Réactions Chimiques
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phosphorus atom within the structure can participate in unique reactivity patterns, making the compound versatile in organic synthesis.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo substitution reactions at the phosphorus atom or the indole ring. Reagents such as halogens, alkylating agents, and nucleophiles are often employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the materials science industry, the compound can be used to develop new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with molecular targets and pathways. The phosphorus atom within the structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the indole ring can interact with proteins and enzymes, modulating their activity.
The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action. For example, oxidation and reduction reactions can alter its electronic properties, affecting its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be compared with other similar compounds, such as indole derivatives and phosphine oxides. While indole derivatives share a similar core structure, the presence of the phosphorus atom in this compound imparts unique reactivity and properties.
Indole Derivatives: These compounds are widely studied for their biological activity and synthetic utility. they lack the unique reactivity associated with the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond and are known for their stability and reactivity. They share some similarities with this compound but differ in their overall structure and properties.
Propriétés
Numéro CAS |
91877-29-1 |
|---|---|
Formule moléculaire |
C9H11OP |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydrophosphindole 1-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
Clé InChI |
KMSJKCSIJYHJTJ-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



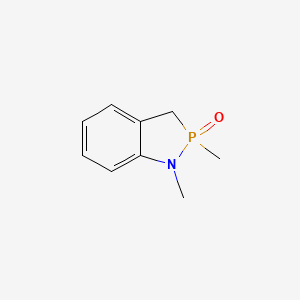
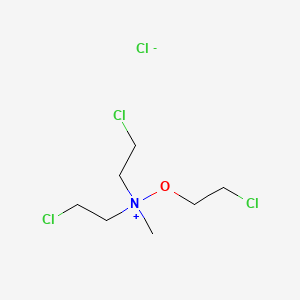
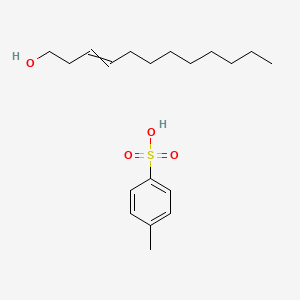
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

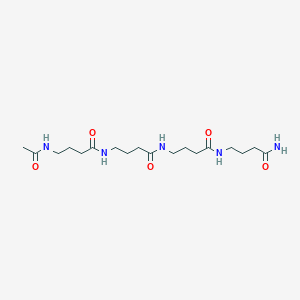
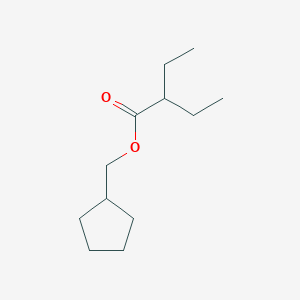
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
